

# An In-depth Technical Guide to 3-Octanamine: Molecular Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **3-octanamine**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

## Molecular Structure and Chemical Formula

**3-Octanamine**, a primary aliphatic amine, is characterized by an eight-carbon chain with an amine group attached to the third carbon atom. Its chemical structure and formula are fundamental to understanding its reactivity and physical properties.

The molecular formula for **3-octanamine** is  $C_8H_{19}N$ .<sup>[1]</sup> Its IUPAC name is octan-3-amine.<sup>[1]</sup> The structure consists of a heptyl group and an ethyl group attached to the nitrogen atom.

Key Identifiers:

- CAS Number: 24552-04-3<sup>[1]</sup>
- Molecular Weight: 129.24 g/mol <sup>[1]</sup>
- InChI: 1S/C8H19N/c1-3-5-6-7-8(9)4-2/h8H,3-7,9H2,1-2H3<sup>[1]</sup>
- SMILES: CCCCC(CC)N<sup>[1]</sup>

Molecular Structure Diagram:

Caption: 2D representation of the **3-Octanamine** molecular structure.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **3-octanamine** is provided in the table below for easy reference and comparison. This data is crucial for its identification, characterization, and application in various chemical processes.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>19</sub> N
Molecular Weight	129.24 g/mol
Boiling Point	161-163 °C
Density	0.784±0.06 g/cm <sup>3</sup> (Predicted)
pKa	11.00±0.35 (Predicted)
<sup>13</sup> C NMR Chemical Shifts	See detailed breakdown below
<sup>1</sup> H NMR Chemical Shifts	See detailed breakdown below
IR Spectral Data	See detailed breakdown below
Mass Spectrometry (m/z)	See detailed breakdown below

## Spectroscopic Data Breakdown

<sup>13</sup>C NMR Spectroscopy: While a complete, experimentally verified spectrum with assigned peaks is not readily available in public databases, predicted chemical shifts based on its structure are as follows:

- C1: ~14 ppm
- C2: ~23 ppm
- C3: ~50 ppm

- C4: ~36 ppm
- C5: ~29 ppm
- C6: ~23 ppm
- C7: ~32 ppm
- C8: ~14 ppm

<sup>1</sup>H NMR Spectroscopy: Similarly, predicted proton NMR chemical shifts are:

- -CH<sub>3</sub> (C1 & C8): ~0.9 ppm (triplets)
- -CH<sub>2</sub>- groups (C2, C4, C5, C6, C7): ~1.3-1.5 ppm (multiplets)
- -CH- (C3): ~2.7 ppm (multiplet)
- -NH<sub>2</sub>: ~1.1 ppm (broad singlet)

Infrared (IR) Spectroscopy: The IR spectrum of **3-octanamine** is expected to show characteristic peaks for a primary amine:

- N-H stretch (asymmetric and symmetric): Two bands in the region of 3400-3250 cm<sup>-1</sup> (weak to medium intensity).[\[2\]](#)
- C-H stretch (aliphatic): Strong absorptions in the 2960-2850 cm<sup>-1</sup> region.
- N-H bend (scissoring): A medium to strong band around 1650-1580 cm<sup>-1</sup>.[\[2\]](#)
- C-N stretch (aliphatic amine): A weak to medium absorption in the 1250–1020 cm<sup>-1</sup> range.[\[2\]](#)

Mass Spectrometry: The electron ionization mass spectrum of **3-octanamine** would exhibit fragmentation patterns typical for aliphatic amines. The molecular ion peak ([M]<sup>+</sup>) is expected at m/z 129. Key fragment ions would arise from α-cleavage (cleavage of the C-C bond adjacent to the C-N bond), which is a characteristic fragmentation pathway for amines.

- m/z 58: A prominent peak resulting from the cleavage of the C3-C4 bond, yielding the  $[\text{CH}(\text{NH}_2)(\text{CH}_2\text{CH}_3)]^+$  ion.<sup>[1]</sup>
- m/z 100: A significant peak from the cleavage of the C2-C3 bond, resulting in the  $[\text{CH}(\text{NH}_2)(\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3)]^+$  ion.<sup>[1]</sup>
- m/z 41, 44, 30: Other smaller fragments commonly observed in the mass spectra of aliphatic amines.<sup>[1]</sup>

## Experimental Protocols: Synthesis of 3-Octanamine

**3-Octanamine** is commonly synthesized via the reductive amination of 3-octanone. A modern and efficient method utilizes an iridium catalyst with formic acid and ammonium formate as the hydrogen and nitrogen sources, respectively.

### Iridium-Catalyzed Reductive Amination of 3-Octanone

This protocol is based on general procedures for iridium-catalyzed reductive amination of ketones.

Materials:

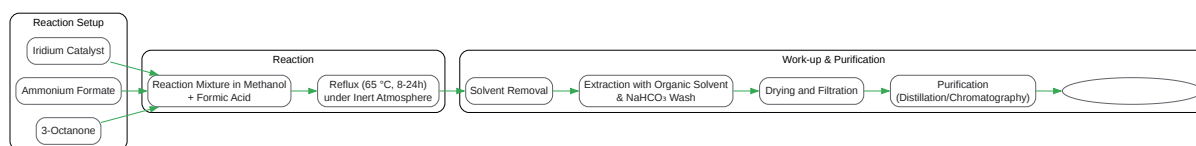
- 3-Octanone
- Ammonium formate ( $\text{HCOONH}_4$ )
- Formic acid ( $\text{HCOOH}$ )
- $[\text{Cp}^*\text{IrCl}_2]_2$  (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) or a similar iridium catalyst
- Methanol ( $\text{MeOH}$ ) or another suitable solvent
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and Schlenk line equipment
- Magnetic stirrer and heating plate

- Rotary evaporator
- Extraction and chromatography equipment

#### Experimental Procedure:

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, combine 3-octanone (1.0 mmol), ammonium formate (5.0 mmol), and the iridium catalyst (e.g.,  $[\text{Cp}^*\text{IrCl}_2]_2$ , 0.01 mmol).
- **Solvent and Reagent Addition:** Add anhydrous methanol (5 mL) to the flask, followed by formic acid (2.0 mmol).
- **Reaction Conditions:** The reaction mixture is stirred vigorously and heated to reflux (approximately 65 °C) for 8-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:**
  - After the reaction is complete, the mixture is cooled to room temperature.
  - The solvent is removed under reduced pressure using a rotary evaporator.
  - The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize any remaining acid.
  - The organic layer is then washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and filtered.
- **Purification:** The crude product is concentrated, and the resulting **3-octanamine** can be purified by fractional distillation or column chromatography on silica gel to yield the pure product.

#### Experimental Workflow Diagram:



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Caption: Experimental workflow for the synthesis of **3-Octanamine**.

## Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities or direct applications of **3-octanamine** in drug development. Its structural motif, a simple aliphatic amine, makes it a potential building block or intermediate in the synthesis of more complex, biologically active molecules. The amine functionality provides a reactive site for further chemical modifications, such as amide bond formation, alkylation, and arylation, which are common strategies in medicinal chemistry to generate libraries of compounds for screening.

Researchers and drug development professionals may consider using **3-octanamine** as a starting material or a scaffold to introduce lipophilic character and a basic nitrogen atom into a target molecule, which can be important for pharmacokinetic properties like membrane permeability and oral bioavailability.

## Conclusion

**3-Octanamine** is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis, particularly through modern catalytic methods like iridium-catalyzed reductive amination, is efficient and straightforward. While its direct biological applications are

not extensively documented, its utility as a chemical intermediate in the synthesis of more complex molecules holds potential for various research and development applications, including in the pharmaceutical industry. The data and protocols provided in this guide serve as a valuable resource for scientists working with this compound.

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## References

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